IP6K2-IN-1

IP6K2 inhibition flavonoid SAR ADP-Glo kinase assay

IP6K2-IN-1 (synonym: Compound 20s; CAS: 2926679-10-7) is a synthetic flavonoid-based small-molecule inhibitor that selectively targets inositol hexakisphosphate kinase 2 (IP6K2), the enzyme responsible for converting inositol hexakisphosphate (IP₆) to the inositol pyrophosphate 5-IP₇. Identified through systematic structure–activity relationship (SAR) optimization of the flavonoid A-ring and B-ring substituents, IP6K2-IN-1 emerged as the most potent compound in a focused library of flavonoid analogs, bearing a critical meta-carboxylic acid group on the B-ring that drives both potency and isoform selectivity.

Molecular Formula C16H10O7
Molecular Weight 314.25 g/mol
Cat. No. B12386847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIP6K2-IN-1
Molecular FormulaC16H10O7
Molecular Weight314.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O
InChIInChI=1S/C16H10O7/c17-10-5-9-12(6-11(10)18)23-15(14(20)13(9)19)7-2-1-3-8(4-7)16(21)22/h1-6,17-18,20H,(H,21,22)
InChIKeyZOZOYODZWNGVOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IP6K2-IN-1 (Compound 20s) – A Selective Flavonoid-Based IP6K2 Inhibitor for Isoform-Specific Inositol Phosphate Kinase Research


IP6K2-IN-1 (synonym: Compound 20s; CAS: 2926679-10-7) is a synthetic flavonoid-based small-molecule inhibitor that selectively targets inositol hexakisphosphate kinase 2 (IP6K2), the enzyme responsible for converting inositol hexakisphosphate (IP₆) to the inositol pyrophosphate 5-IP₇ [1]. Identified through systematic structure–activity relationship (SAR) optimization of the flavonoid A-ring and B-ring substituents, IP6K2-IN-1 emerged as the most potent compound in a focused library of flavonoid analogs, bearing a critical meta-carboxylic acid group on the B-ring that drives both potency and isoform selectivity [1]. It serves as a hit compound for further medicinal chemistry optimization targeting IP6K2-driven pathologies including diabetes, obesity, and metabolic dysregulation [1].

Why Pan-IP6K Inhibitors or Isoform-Unselective Tool Compounds Cannot Substitute for IP6K2-IN-1 in Targeted IP6K2 Research


IP6K isoforms (IP6K1, IP6K2, IP6K3) exhibit distinct tissue distributions and non-redundant biological functions, making isoform-selective pharmacological tools essential for unambiguous target deconvolution [1]. Widely used IP6K inhibitors quercetin and TNP (N2-(m-(trifluoromethyl)benzyl) N6-(p-nitrobenzyl)purine) lack IP6K2 selectivity: quercetin acts as a pan-IP6K inhibitor with comparable potency across all three isoforms, while TNP displays a selectivity profile that favors IP6K1 and IP6K3 over IP6K2 (IP6K2 IC₅₀: 850 nM vs. IP6K1: 270 nM; IP6K3: 260 nM) and carries known off-target liabilities including CYP3A4 inhibition [2][3]. Even the closely related analog compound 20r—differing only in the position of the carboxylic acid substituent (para vs. meta)—shows a ~7-fold loss in IP6K2 inhibitory potency, demonstrating that minor structural variations within the same flavonoid series produce large functional consequences [1]. These data establish that generic IP6K inhibitors or near-structural analogs cannot substitute for IP6K2-IN-1 without fundamentally altering the selectivity, potency, and interpretability of experimental results.

Quantitative Head-to-Head Evidence: How IP6K2-IN-1 Differentiates from Quercetin, TNP, IP6K2-IN-2, and Structurally Related Flavonoid Analogs


IP6K2-IN-1 Achieves ~6-Fold Greater IP6K2 Inhibitory Potency Than Quercetin When Tested Under Identical ADP-Glo Kinase Assay Conditions

IP6K2-IN-1 (Compound 20s) inhibited IP6K2 with an IC₅₀ of 0.55 µM in an ADP-Glo kinase assay, compared to quercetin which achieved an IC₅₀ of 3.31 µM under identical experimental conditions (same enzyme concentration, ATP/IP₆ substrate conditions, and reaction temperature) [1]. The authors report this as an overall 5-fold potency advantage; the calculated ratio from the directly measured values is 6.0-fold [1]. Notably, the literature-reported IC₅₀ of quercetin against IP6K2 varies from 0.70 µM to 3.31 µM depending on assay conditions, highlighting the importance of using directly comparable data generated within the same study for procurement decisions [1].

IP6K2 inhibition flavonoid SAR ADP-Glo kinase assay

IP6K2-IN-1 Is a Genuine IP6K2-Selective Inhibitor: 5.2-Fold Over IP6K1 and 6.5-Fold Over IP6K3, in Contrast to Pan-Inhibitors Quercetin and TNP

IP6K2-IN-1 (Compound 20s) was evaluated against all three human IP6K isoforms and demonstrated clear selectivity for IP6K2: IC₅₀ against IP6K1 was 2.87 µM (5.22-fold ratio IP6K1/IP6K2), and IC₅₀ against IP6K3 was 3.56 µM (6.47-fold ratio IP6K3/IP6K2) using 50 µM ATP and 200 µM IP₆ substrate conditions [1]. At 10 µM ATP/IP₆, the selectivity ratios were 4.65-fold (IP6K1/IP6K2) and 2.32-fold (IP6K3/IP6K2) [1]. In contrast, quercetin was characterized as a pan-IP6K inhibitor with comparable inhibition across all three isoforms [1], and TNP demonstrates a completely inverted selectivity profile: IP6K2 IC₅₀ = 850 ± 330 nM, IP6K1 IC₅₀ = 270 ± 100 nM (0.32-fold vs. IP6K2), and IP6K3 IC₅₀ = 260 ± 21 nM (0.31-fold vs. IP6K2) [2]. Thus, TNP is actually more potent against IP6K1 and IP6K3 than against IP6K2, making it unsuitable for IP6K2-selective studies.

IP6K isoform selectivity IP6K1 IP6K3 TNP

Meta-Carboxylic Acid Substituent on the B-Ring Confers a 7-Fold IP6K2 Potency Advantage Over the Para-Substituted Analog Compound 20r

Within the same synthetic flavonoid series, the position of the carboxylic acid group on the B-ring dramatically affects IP6K2 inhibitory potency. IP6K2-IN-1 (20s), bearing a meta-COOH substituent, exhibited an IC₅₀ of 0.55 µM, whereas compound 20r—its direct regioisomer with the COOH group at the para position—was approximately 7-fold less potent [1]. This positional effect was consistently observed across multiple analog pairs in the series: hydrophilic substituents at the meta-position generally enhanced IP6K2 inhibition, while para-substituted and hydrophobic analogs showed reduced or abolished activity [1]. The meta-COOH group is hypothesized to form additional hydrogen-bonding interactions with IP6K2 active site residues (Gln260 and Asp383) that are not accessible to the para-substituted analog, as suggested by molecular docking studies [1].

structure-activity relationship regioisomer potency flavonoid B-ring substitution

IP6K2-IN-1 Provides a Wider IP6K2 Selectivity Window Than the Structurally Unrelated IP6K2 Inhibitor IP6K2-IN-2 (Compound 6)

IP6K2-IN-2 (Compound 6) is another commercially available IP6K2 inhibitor that shows comparable IP6K2 potency (IC₅₀ = 0.58 µM) to IP6K2-IN-1 (IC₅₀ = 0.55 µM) . However, the two compounds differ substantially in their isoform selectivity profiles. IP6K2-IN-1 displays a 5.22-fold window between IP6K2 and IP6K1, and a 6.47-fold window between IP6K2 and IP6K3 [1]. In contrast, IP6K2-IN-2 exhibits only a 1.48-fold selectivity for IP6K2 over IP6K1 (IC₅₀ = 0.86 µM for IP6K1 vs. 0.58 µM for IP6K2), though it retains a 5.31-fold window over IP6K3 (IC₅₀ = 3.08 µM) . This means IP6K2-IN-2 is nearly equipotent against IP6K1 and IP6K2, whereas IP6K2-IN-1 provides over 5-fold discrimination against IP6K1. The two compounds also belong to different chemical scaffolds (flavonoid vs. undisclosed chemotype for IP6K2-IN-2), which may influence downstream selectivity and off-target profiles.

IP6K2 inhibitor comparison IP6K2-IN-2 selectivity window

IP6K2-IN-1 Exhibits Restricted Membrane Permeability (PAMPA <1.8 nm/s), Defining Its Primary Application Scope as an In Vitro Biochemical Tool

In a parallel artificial membrane permeability assay (PAMPA), IP6K2-IN-1 (20s) exhibited an apparent permeability coefficient (Pₐₚₚ) of <1.8 nm/s, classifying it as a low-permeability compound [1]. By comparison, quercetin displayed a Pₐₚₚ of 5.4 nm/s under the same assay conditions, indicating ~3-fold higher membrane permeability [1]. Consistent with this low permeability, IP6K2-IN-1 at 10 µM failed to reduce cellular IP₇ levels in HCT116 human colorectal carcinoma cells after 6 h of treatment, despite IP6K2 being the predominant IP₇-synthesizing isoform in this cell line [1]. This cellular inactivity was directly attributed to insufficient intracellular exposure rather than a lack of target engagement [1].

PAMPA permeability cell permeability in vitro tool compound

Flavonoid Chemical Scaffold of IP6K2-IN-1 Offers Synthetically Accessible SAR Exploration and Distinct IP Position Versus Purine-Based (TNP) and Benzisoxazole (UNC7467) IP6K Inhibitors

IP6K2-IN-1 is built on a flavonoid core (C₁₆H₁₀O₇; MW 314.25), structurally distinct from the two other widely studied IP6K inhibitor chemotypes: the purine-based TNP and the benzisoxazole-based UNC7467 [1][2]. TNP (purine scaffold) suffers from poor IP6K isoform discrimination and is compromised by off-target CYP3A4 inhibition that complicates its use in ADME/Tox studies [2]. UNC7467, while highly potent (IP6K2 IC₅₀ = 4.9 nM), is a dual IP6K1/IP6K2 inhibitor (IP6K1 IC₅₀ = 8.9 nM) with minimal selectivity between these two isoforms, and its nanomolar potency can lead to complete target saturation at low concentrations, limiting its utility in graded inhibition studies . IP6K2-IN-1's flavonoid scaffold provides a distinct chemical starting point with well-characterized synthetic routes, a resolved SAR map for both A-ring hydroxyl and B-ring carboxyl substituents, and sub-micromolar potency that allows for dose-response discrimination [1].

flavonoid scaffold TNP UNC7467 chemical diversity

Defined Application Scenarios for IP6K2-IN-1 Based on Quantitative Differentiation Evidence


In Vitro Biochemical Screening and IC₅₀ Determination for IP6K2-Specific Inhibitor Discovery Programs

IP6K2-IN-1 is optimally deployed as a reference inhibitor in ADP-Glo kinase assays or similar cell-free enzymatic assays to establish IP6K2 inhibition benchmarks. Its sub-micromolar IC₅₀ (0.55 µM), 5–6 fold selectivity over IP6K1 and IP6K3, and well-characterized SAR [1] make it suitable as a positive control for screening campaigns seeking IP6K2-selective hits. Its restricted membrane permeability (PAMPA <1.8 nm/s) is actually advantageous in this context, as it eliminates confounding cellular uptake variables in biochemical assay formats [1].

Structure–Activity Relationship (SAR) Studies and Flavonoid-Based Lead Optimization

The defined SAR map for IP6K2-IN-1—including the 7-fold potency advantage of meta-COOH over para-COOH substitution on the B-ring and the preference for 6,7-dihydroxy substitution on the A-ring [1]—positions this compound as a validated starting point for medicinal chemistry optimization. Researchers can use IP6K2-IN-1 as a reference scaffold to explore modifications aimed at improving membrane permeability while retaining IP6K2 selectivity, or to generate novel flavonoid analogs for patent expansion [1].

IP6K2 Isoform Selectivity Profiling and Target Deconvolution Studies

In experiments requiring unambiguous assignment of a phenotype to IP6K2 versus IP6K1 or IP6K3, IP6K2-IN-1 provides a cleaner pharmacological tool than pan-inhibitors (quercetin, TNP) or dual IP6K1/IP6K2 inhibitors (UNC7467, IP6K2-IN-2). Its 5.22-fold IP6K1/IP6K2 selectivity and 6.47-fold IP6K3/IP6K2 selectivity [1] enable researchers to test IP6K2-dependent hypotheses in cell-free systems such as in vitro kinase cascades, recombinant protein interaction assays, or isolated organelle preparations where permeability is not a limiting factor [1].

Negative Control for Cellular IP₇ Modulation Studies and Permeability Benchmarking

Because IP6K2-IN-1 fails to reduce cellular IP₇ levels in HCT116 cells at 10 µM due to poor membrane permeability [1], it serves as a valuable negative control in cell-based studies: a compound with confirmed biochemical target engagement but no cellular activity. This property can be exploited to benchmark the permeability threshold required for cellular IP6K2 inhibition, to validate cell-permeable IP6K2 inhibitors (e.g., UNC7467), or to calibrate intracellular exposure requirements for future flavonoid-based IP6K2 inhibitor candidates [1].

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